Array ( [bid] => 57995 )
Ethyl 4-fluorobenzoate finds use as a building block in the synthesis of more complex molecules. One example is the synthesis of 4,4'-(1,4-piperazinediyl)bisbenzoic acid ethyl ester, a compound with potential applications in material science [].
The purified form of Ethyl 4-fluorobenzoate, labeled with the radioactive isotope Fluorine-18 ([18F]), can be used in a technique called solution phase nucleophilic labeling. This technique allows researchers to attach the radioactive label to other molecules, making them suitable for applications like positron emission tomography (PET) imaging in medical research [].
Ethyl 4-fluorobenzoate is an organic compound with the chemical formula C₉H₉FO₂. It is classified as an aromatic ester, specifically the ethyl ester of 4-fluorobenzoic acid. This compound is characterized by the presence of a fluorine atom at the para position of the benzene ring, which significantly influences its chemical properties and reactivity. Ethyl 4-fluorobenzoate appears as a colorless to pale yellow liquid and has a pleasant odor, making it useful in various applications in organic synthesis and medicinal chemistry .
Ethyl 4-fluorobenzoate itself does not possess a well-defined mechanism of action in biological systems. However, its role lies in serving as a precursor for the synthesis of other biologically active compounds. The presence of the fluorine group can influence the properties of the final product, potentially affecting its binding affinity or metabolic stability [].
The biological activity of ethyl 4-fluorobenzoate has been explored in various studies. It has been used in research related to enzymatic pathways, particularly in the degradation of fluorinated compounds by bacteria such as Pseudomonas species. These microorganisms can utilize ethyl 4-fluorobenzoate as a carbon source, leading to its conversion into less harmful metabolites through enzymatic processes . Furthermore, ethyl 4-fluorobenzoate has been investigated for its potential effects on casein kinase activity, indicating possible implications in cellular signaling pathways .
Several methods exist for synthesizing ethyl 4-fluorobenzoate:
Ethyl 4-fluorobenzoate has diverse applications across various fields:
Interaction studies involving ethyl 4-fluorobenzoate have primarily focused on its metabolic pathways and interactions with enzymes. For instance, research indicates that certain bacterial strains can metabolize this compound through specific enzymatic routes, leading to its bioconversion into non-toxic products . Additionally, studies have shown that ethyl 4-fluorobenzoate interacts with various biological systems, influencing enzyme activities related to cellular metabolism.
Ethyl 4-fluorobenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl benzoate | C₉H₁₀O₂ | Lacks fluorine; commonly used as a flavoring agent. |
| Methyl 4-fluorobenzoate | C₈H₈F O₂ | Methyl group instead of ethyl; used in similar reactions. |
| Propyl 4-fluorobenzoate | C₁₀H₁₂F O₂ | Propyl group; exhibits different solubility properties. |
| Ethyl 3-fluorobenzoate | C₉H₉F O₂ | Fluorine at meta position; different reactivity profile. |
Ethyl 4-fluorobenzoate is unique due to its specific para substitution pattern which affects its reactivity and interaction with biological systems differently compared to its structural analogs. The presence of fluorine at the para position enhances its lipophilicity and influences its metabolic pathways significantly compared to compounds where fluorine is located at other positions on the aromatic ring.
Ethyl 4-fluorobenzoate is characterized by its distinct chemical structure that features a fluorine atom at the para position of the benzoic acid ethyl ester. It belongs to the class of fluorinated aromatic esters and exhibits specific physicochemical properties that make it valuable in chemical synthesis.
| Property | Value |
|---|---|
| Chemical Name | Ethyl 4-fluorobenzoate |
| CAS Number | 451-46-7 |
| Molecular Formula | C₉H₉FO₂ |
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | Benzoic acid, 4-fluoro-, ethyl ester |
| Synonyms | Ethyl p-fluorobenzoate, 4-Fluorobenzoic acid ethyl ester |
| Property | Value |
|---|---|
| Physical State | Low melting solid/Colorless to pale yellow |
| Melting Point | 25-27°C |
| Boiling Point | 210°C |
| Density | 1.146 g/mL at 25°C |
| Flash Point | 178°F (81°C) |
| Refractive Index | 1.486 |
| Solubility | Soluble in most organic solvents |
| Storage Temperature | Room temperature in sealed containers |
The compound exists as a low-melting solid that appears colorless to pale yellow under normal conditions. Its relatively low melting point (25-27°C) means it can be liquid at slightly elevated room temperatures, while its high boiling point (210°C) indicates relatively good thermal stability.
Irritant